3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one is a complex organic compound belonging to the benzazepine class. This compound features a unique structure characterized by a chlorinated butenyl side chain and dimethoxy substitutions on the benzene ring. These structural features contribute to its distinct chemical properties and reactivity, making it a subject of interest in various scientific fields, particularly in organic chemistry and medicinal research.
The compound is classified as an organic heterocyclic compound and is noted for its potential biological activities. It is synthesized from readily available precursors through multi-step synthetic routes that involve cyclization and functional group modifications. Its classification within the benzazepine family highlights its structural similarities to other compounds in this category, while its specific substitutions distinguish it from others.
The synthesis of 3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one typically involves several key steps:
The molecular formula for 3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one is , with a molecular weight of approximately . The compound's structure can be represented through various chemical notations:
COC1=C(C=C2C=CN(C(=O)CC2=C1)C/C=C/CCl)OC
These representations provide insight into the compound's stereochemistry and functional groups, which are pivotal for understanding its reactivity and interactions in biological systems.
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one participates in various chemical reactions:
The mechanism of action for 3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one involves interactions with specific molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The precise molecular targets depend on the context of use and the biological system being studied, with ongoing research exploring its potential therapeutic applications .
The physical properties of 3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one include:
Chemical properties relevant to this compound include:
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications in scientific research.
3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one has several applications across various scientific domains:
This comprehensive analysis illustrates the significance of 3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one within scientific research, emphasizing both its structural uniqueness and potential applications across multiple fields.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1